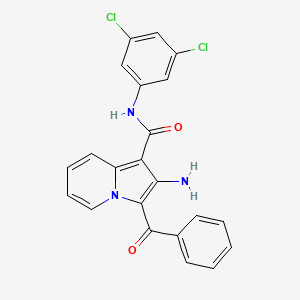![molecular formula C11H13ClFNO3S B2927789 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 670271-86-0](/img/structure/B2927789.png)
3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and fluoro substituents on the benzene ring, along with the oxolan-2-yl group, imparts unique chemical properties to this compound.
Applications De Recherche Scientifique
3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 3-chloro-4-fluoroaniline followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide: A structurally similar compound with different substituents.
3-chloro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide: Another related compound with a different halogen substituent.
Uniqueness
The unique combination of chloro and fluoro substituents, along with the oxolan-2-yl group, imparts distinct chemical and biological properties to 3-chloro-4-fluoro-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide. These properties make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO3S/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFTWDTXFGJVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)
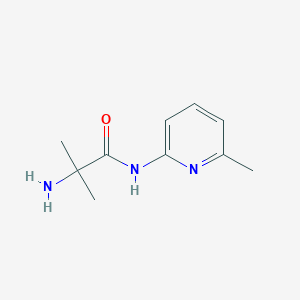
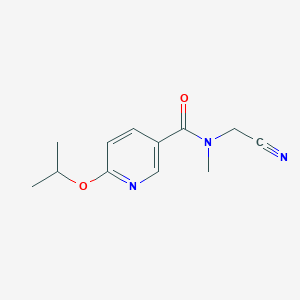
![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2927712.png)
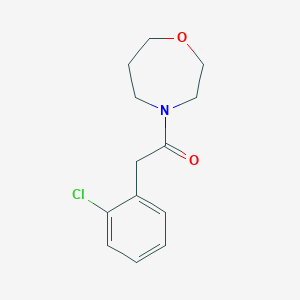
![3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B2927716.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2927717.png)
![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)
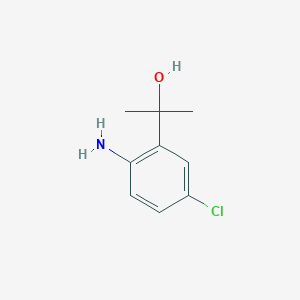
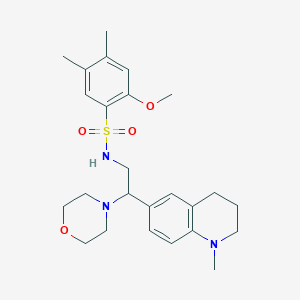
![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)
![3-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2927726.png)
![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)
